molecular formula C21H27N3O4 B2424738 N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide CAS No. 1235388-74-5

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide

Cat. No.: B2424738
CAS No.: 1235388-74-5
M. Wt: 385.464
InChI Key: YCWUDULBGHBGMA-UHFFFAOYSA-N
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Description

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran moiety, a piperidine ring, and an oxalamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the benzofuran-2-carbonyl piperidine derivative. The final step involves the reaction of this intermediate with tert-butyl oxalamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the oxalamide group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Uniqueness

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-tert-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-21(2,3)23-19(26)18(25)22-13-14-8-10-24(11-9-14)20(27)17-12-15-6-4-5-7-16(15)28-17/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWUDULBGHBGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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